2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
- Novel heterocyclic compounds with potential anti-inflammatory and analgesic properties were synthesized from related chemical structures, showing the importance of such compounds in the development of new therapeutic agents (Abu‐Hashem et al., 2020). These findings highlight the versatility of pyrimidine derivatives in synthesizing new molecules with significant biological activities.
Antimicrobial Activity
- A series of related pyrimidine derivatives demonstrated antimicrobial properties, suggesting the potential of such compounds in addressing bacterial and fungal infections (Hossan et al., 2012). This opens avenues for further exploration of similar compounds in developing new antimicrobial agents.
Molecular Structure Analysis
- Studies on the crystal structures of similar compounds have provided insights into their molecular configurations and interactions, essential for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Trilleras et al., 2008).
Heterocyclic Chemistry and Biological Activity
- Research into tetracyclic fused tetrazines and thiadiazines from related compounds has shown the complexity and potential for biological activity, underscoring the importance of such chemical structures in medicinal chemistry (Abbas et al., 2006).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-4-6-12-9-21-17-15(18(25)23(3)19(26)22(17)2)16(12)28-11-14(24)20-10-13-7-5-8-27-13/h9,13H,4-8,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDJYQCSXFSXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)NCC3CCCO3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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